molecular formula C22H23N3O6 B3895288 1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE

1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE

Cat. No.: B3895288
M. Wt: 425.4 g/mol
InChI Key: BMZVJULHHKHPPE-BOPFTXTBSA-N
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Description

1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the nitrophenyl and propyl groups through nucleophilic substitution reactions.

    Condensation reaction: The final step involves the condensation of the pyrazole derivative with 3,4,5-trimethoxybenzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)-3-methyl-4-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazol-5-one
  • 1-(4-Nitrophenyl)-3-ethyl-4-[(Z)-1-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazol-5-one

Uniqueness

1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(4Z)-2-(4-nitrophenyl)-5-propyl-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-5-6-18-17(11-14-12-19(29-2)21(31-4)20(13-14)30-3)22(26)24(23-18)15-7-9-16(10-8-15)25(27)28/h7-13H,5-6H2,1-4H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZVJULHHKHPPE-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE
Reactant of Route 2
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
1-(4-NITROPHENYL)-3-PROPYL-4-[(Z)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1H-PYRAZOL-5-ONE

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